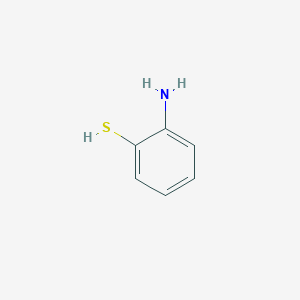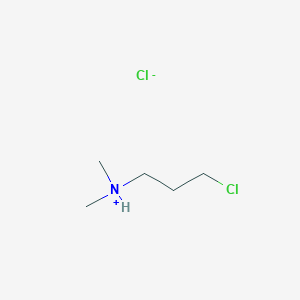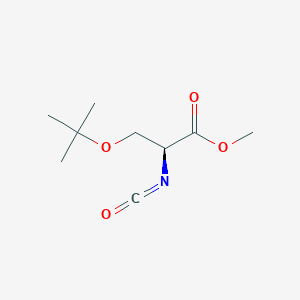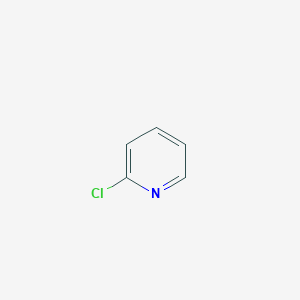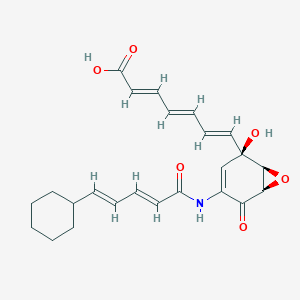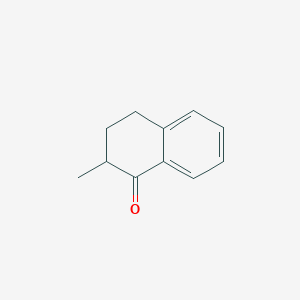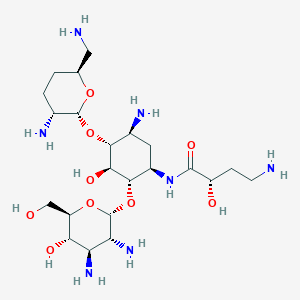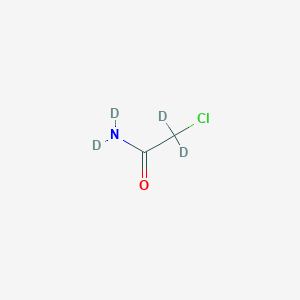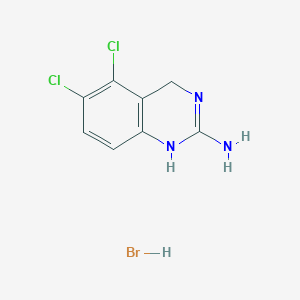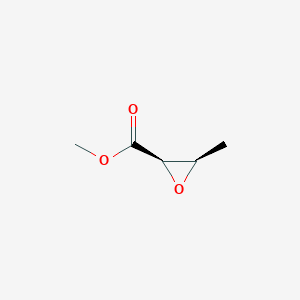
Methyl (2R,3R)-3-methyloxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2R,3R)-3-methyloxirane-2-carboxylate, also known as Methyl L-serinate, is a chiral compound that has been extensively studied for its various biological and chemical properties. This compound has a wide range of applications in the field of medicinal chemistry, drug discovery, and organic synthesis.
Wirkmechanismus
The mechanism of action of Methyl (2R,3R)-3-methyloxirane-2-carboxylate L-serinate is not fully understood. However, it is believed to act by inhibiting the activity of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the nervous system. This, in turn, leads to the activation of cholinergic receptors, which are involved in various physiological processes such as muscle contraction, cognition, and memory.
Biochemische Und Physiologische Effekte
Methyl (2R,3R)-3-methyloxirane-2-carboxylate L-serinate has been shown to have various biochemical and physiological effects. It has been found to have anticonvulsant activity in animal models of epilepsy. It has also been shown to have antinociceptive activity, which means it can reduce pain sensation. Additionally, it has been found to have anti-inflammatory activity, which makes it a potential candidate for the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (2R,3R)-3-methyloxirane-2-carboxylate L-serinate has several advantages for lab experiments. It is a chiral compound, which means it can be used to study the effects of chirality on biological and chemical properties. It is also relatively easy to synthesize and purify. However, one limitation of Methyl (2R,3R)-3-methyloxirane-2-carboxylate L-serinate is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Methyl (2R,3R)-3-methyloxirane-2-carboxylate L-serinate. One area of interest is the development of new drugs based on this compound. It has been shown to have various biological activities, which makes it a potential candidate for the treatment of various diseases. Another area of interest is the study of the effects of chirality on biological and chemical properties. This could lead to the development of new chiral drugs with improved efficacy and reduced side effects.
Conclusion:
In conclusion, Methyl (2R,3R)-3-methyloxirane-2-carboxylate L-serinate is a chiral compound that has been extensively studied for its various biological and chemical properties. It has been found to have anticonvulsant, antinociceptive, and anti-inflammatory activities. It has also been shown to be a potent inhibitor of acetylcholinesterase. Methyl (2R,3R)-3-methyloxirane-2-carboxylate L-serinate has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on this compound, including the development of new drugs and the study of the effects of chirality on biological and chemical properties.
Synthesemethoden
Methyl (2R,3R)-3-methyloxirane-2-carboxylate L-serinate can be synthesized by the reaction of L-serine with dimethyl sulfate in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism to give the desired product. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Methyl (2R,3R)-3-methyloxirane-2-carboxylate L-serinate has been extensively studied for its various biological and chemical properties. It has been shown to have anticonvulsant, antinociceptive, and anti-inflammatory activities. It has also been found to be a potent inhibitor of acetylcholinesterase, which is an enzyme that plays a crucial role in the degradation of acetylcholine in the nervous system.
Eigenschaften
CAS-Nummer |
10133-06-9 |
|---|---|
Produktname |
Methyl (2R,3R)-3-methyloxirane-2-carboxylate |
Molekularformel |
C5H8O3 |
Molekulargewicht |
116.11 g/mol |
IUPAC-Name |
methyl (2R,3R)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C5H8O3/c1-3-4(8-3)5(6)7-2/h3-4H,1-2H3/t3-,4-/m1/s1 |
InChI-Schlüssel |
UZVPEDADFDGCGI-QWWZWVQMSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H](O1)C(=O)OC |
SMILES |
CC1C(O1)C(=O)OC |
Kanonische SMILES |
CC1C(O1)C(=O)OC |
Synonyme |
3-Methyl-2-oxiranecarboxylic Acid Methyl Ester; 2,3-Epoxybutyric Acid Methyl Ester; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



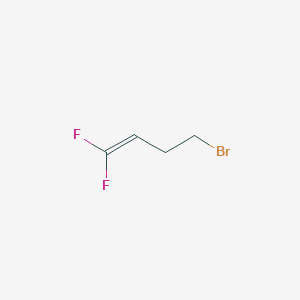
![Sodium;25,26,27,28-tetrahydroxy-11,17,23-trisulfopentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5-sulfonate](/img/structure/B119419.png)

